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A Comparative Guide to LP10 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the clinical trial data for LP10, a liposomal
formulation of tacrolimus, in comparison to a placebo. While direct placebo-controlled clinical
trial data for LP10 is not yet publicly available, this document summarizes the findings from
recent open-label, dose-ranging Phase 2a clinical trials for two key indications: hemorrhagic
cystitis and oral lichen planus. The information presented herein is intended to provide an
objective assessment of LP10's performance based on the available evidence.

LP10 for Hemorrhagic Cystitis (HC)

A Phase 2a multicenter, dose-escalation clinical trial (NCT01393223) evaluated the safety and
efficacy of LP10 in patients with refractory moderate to severe hemorrhagic cystitis.[1]
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Efficacy Outcome Baseline Post-treatment Dose Response

Cystoscopic Bleeding Higher efficacy at 4
] Moderate to Severe Decreased

Sites mg and 8 mg doses

Bladder Ulcerations Present Decreased Not specified

Urinary Symptoms Moderate to Severe Improved Not specified

Hematuria Present Decreased Not specified
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Safety Outcome Result
Product-related Serious Adverse Events None reported
Systemic Uptake of Tacrolimus Short duration of low systemic uptake

All subjects tolerated instillations and completed

Tolerability the stud
e study

Experimental Protocol: Phase 2a Trial (NCT01393223)

» Study Design: A multicenter, open-label, dose-escalation study.[1]

o Participants: 13 male subjects with a mean age of 67 years, all with a history of cancer
(prostate, bladder, or lymphoma) and refractory moderate to severe HC.[1]

¢ Intervention: Subjects were treated with up to two courses of intravesical bladder instillations
of LP10. The doses of the liposomal tacrolimus formulation were escalated across three
cohorts: 2 mg, 4 mg, and 8 mg.[1]

e Primary Outcome Measures:
o Change from baseline in the number of bleeding sites observed during cystoscopy.
o Change from baseline in microscopic urine analysis for red blood cells.
o Change from baseline in hematuria as measured by dipstick.[2]
e Secondary Outcome Measures:
o Assessment of urinary incontinence, frequency, and urgency via a 3-day diary.
o Cystoscopy global response assessment (GRA).

o Pharmacokinetic analysis of tacrolimus blood levels.[2]

Experimental Workflow
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Follow-up & Assessment
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Experimental workflow for the Phase 2a trial of LP10 in hemorrhagic cystitis.

LP10 for Oral Lichen Planus (OLP)

A Phase 2a multicenter, dose-ranging study (NCT06233591) was conducted to evaluate the
safety and efficacy of LP10 as a proprietary liposomal tacrolimus oral rinse in patients with
symptomatic OLP.[3] This trial explicitly stated that there was no placebo group.[4]

Quantitative Data Summary
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Efficacy Outcome Baseline (Mean + Post-treatment |
-value

(at 4 weeks) SD) (Mean * SD) £
Investigator Global

3.5+051 1.8+1.37 < 0.0001
Assessment (IGA)
Pain Numerical Rating

6.8+1.90 2.3+253 < 0.0001
Scale (NRS)
Sensitivity NRS 72+1.71 29+229 < 0.0001
Reticulation/Erythema
/Ulceration (REU) 26.5+10.4 13.2+8.15 < 0.0001
Score
Safety Outcome Result
Serious Adverse Events None reported

] ) 76% of blood measurements were below
Systemic Tacrolimus Exposure o
detection limits (<1.0 ng/mL)

Most Common Treatment-Related Adverse ) ]
Event Dry mouth (18.5% of patients, mild to moderate)
ven

) All 27 patients completed the full 4-week
Treatment Completion
treatment course

Experimental Protocol: Phase 2a Trial (NCT06233591)

o Study Design: A multicenter, open-label, dose-ranging study.[3][5]

o Participants: 27 adults (22 female, 5 male) with biopsy-confirmed symptomatic OLP who had
previously failed standard therapies, including topical corticosteroids.[3][5]

« Intervention: Patients were sequentially enrolled into three dose cohorts (0.25 mg, 0.5 mg,
and 1.0 mg of tacrolimus) and used a 10 mL LP10 oral rinse for 3 minutes twice daily for 4
weeks.[5][6]

e Primary Outcome Measure:
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o Safety and tolerability of LP10.

e Secondary Outcome Measures:

[e]

Investigator Global Assessment (IGA).

o

Reticulation/Erythema/Ulceration (REU) score.

[¢]

Pain and sensitivity Numerical Rating Scale (NRS).

[¢]

OLP Symptom Severity Measure (OLPSSM).

[e]

Patient Global Response Assessment (GRA).

Pharmacokinetic assessment of tacrolimus blood levels.[5]

o

Experimental Workflow
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Experimental workflow for the Phase 2a trial of LP10 in oral lichen planus.

Mechanism of Action of Tacrolimus (Active
Ingredient in LP10)

Tacrolimus is a calcineurin inhibitor that exerts its immunosuppressive effects by blocking T-cell
activation.[7]

Signaling Pathway of Tacrolimus
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Tacrolimus inhibits T-cell activation by blocking the calcineurin-NFAT signaling pathway.

In summary, while direct comparative data against a placebo from controlled clinical trials for
LP10 is not available, the existing Phase 2a open-label studies demonstrate a promising safety
and efficacy profile for LP10 in the treatment of hemorrhagic cystitis and oral lichen planus.
Future placebo-controlled trials will be essential to definitively establish the clinical benefit of
LP10 in these patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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